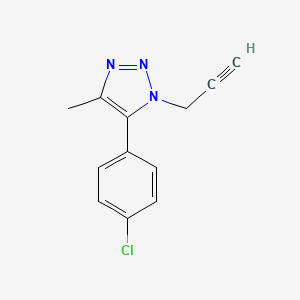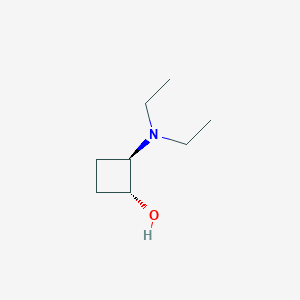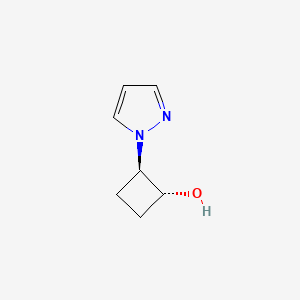
5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Vue d'ensemble
Description
The compound “5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a prop-2-yn-1-yl group, which is a three-carbon chain with a triple bond, and a 4-chlorophenyl group, which is a six-carbon aromatic ring with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the triazole ring, the prop-2-yn-1-yl group, and the 4-chlorophenyl group . The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the triazole ring, the prop-2-yn-1-yl group, and the 4-chlorophenyl group could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthon in Cross-Coupling Reactions
This triazole derivative can act as a synthon in Sonogashira cross-coupling reactions . These reactions are pivotal in creating complex molecules for pharmaceuticals and materials science. The presence of the propargyl group allows for the introduction of various aryl or vinyl substituents, which can lead to the synthesis of novel compounds with potential biological activity.
Antimalarial and Antibacterial Agent Synthesis
The chlorophenyl and triazole groups are often found in compounds with antimalarial and antibacterial properties . Researchers can use this compound as a starting material to develop new drugs that target resistant strains of bacteria and malaria-causing parasites.
Anti-fibrotic Activity
Compounds containing triazole rings have been investigated for their anti-fibrotic activities . This specific triazole derivative could be explored for its efficacy in treating conditions like fibrosis, where tissue scarring leads to organ dysfunction.
Mécanisme D'action
Target of action
The compound belongs to the class of 1,2,3-triazoles . Triazoles and their derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . The specific targets of this compound would depend on its exact structure and functional groups.
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of triazoles can vary widely depending on their specific chemical structure. Some triazoles are well absorbed and extensively metabolized, while others may be poorly absorbed or rapidly excreted .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties . For example, if it is highly reactive or unstable, it could pose a risk of explosion or fire . Additionally, the presence of the chlorine atom could potentially make it hazardous to the environment .
Orientations Futures
The future directions for research on this compound would likely depend on its intended use and the results of initial studies . For example, if it shows promise as a potential drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-1-prop-2-ynyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-3-8-16-12(9(2)14-15-16)10-4-6-11(13)7-5-10/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBXONCEZIKKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)CC#C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol](/img/structure/B1485506.png)
![trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol](/img/structure/B1485508.png)
![trans-2-[Bis(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485510.png)


![tert-butyl N-{1-[trans-2-hydroxycyclobutyl]piperidin-4-yl}carbamate](/img/structure/B1485514.png)
![3-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485515.png)
![trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485516.png)

![trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485518.png)
![1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485520.png)

![1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485525.png)
![trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol](/img/structure/B1485527.png)